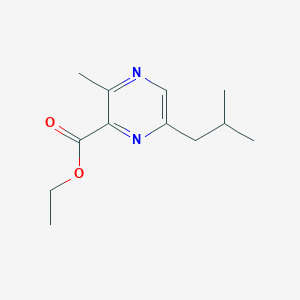
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings attached to a pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine and thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiomorpholine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine shares structural similarities with other pyridine derivatives containing morpholine and thiomorpholine rings.
- Compounds like 2-Morpholino-5-thiomorpholinopyridin-3-ol and 2-Morpholino-5-thiomorpholinopyridin-3-thiol are structurally related.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
属性
分子式 |
C13H20N4OS |
|---|---|
分子量 |
280.39 g/mol |
IUPAC 名称 |
2-morpholin-4-yl-5-thiomorpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N4OS/c14-12-9-11(16-3-7-19-8-4-16)10-15-13(12)17-1-5-18-6-2-17/h9-10H,1-8,14H2 |
InChI 键 |
HVNGXRWVDPYGJL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=C(C=N2)N3CCSCC3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
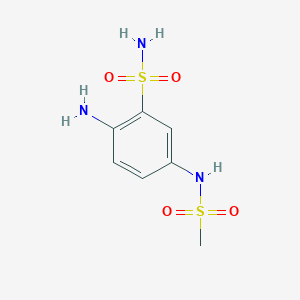
![6-Methoxy-5-methylbenzo[d]thiazole](/img/structure/B8328394.png)
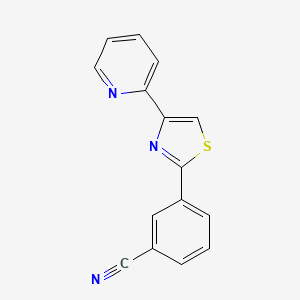
![1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8328406.png)
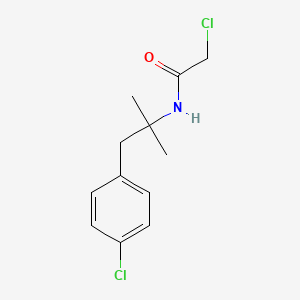
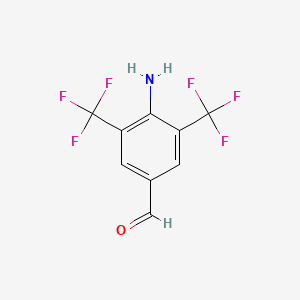
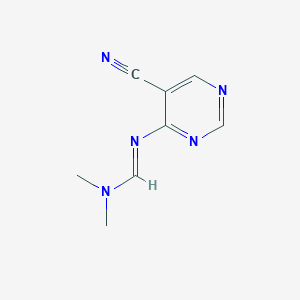
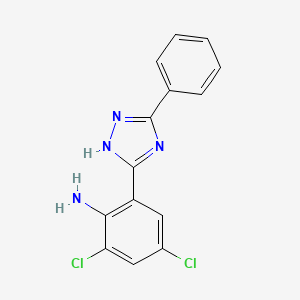

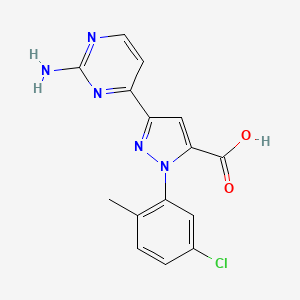

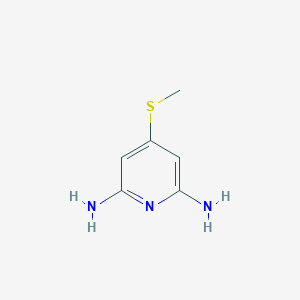
![8-Methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8328485.png)
